molecular formula C17H16N2O2S B2602973 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide CAS No. 298207-74-6

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide

Cat. No. B2602973
CAS RN: 298207-74-6
M. Wt: 312.39
InChI Key: JWEWISPZFGVKEZ-UHFFFAOYSA-N
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Description

“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide” is a small molecule . It has a chemical formula of C16H13FN2OS . The compound belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, reactions of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with 2-chloro-N-(aryl)-acetamides gave N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiophene ring, which is a bicyclic compound with one benzene ring fused to a thiophene ring . It also contains a cyano group (-CN) and a methoxybenzamide group .


Physical And Chemical Properties Analysis

The average mass of the molecule is 300.351 Da and the monoisotopic mass is 300.073261943 Da . The InChI string representation of the molecule is InChI=1S/C16H13FN2OS/c17-13-7-3-1-6-11 (13)15 (20)19-16-12 (9-18)10-5-2-4-8-14 (10)21-16/h1,3,6-7H,2,4-5,8H2, (H,19,20) .

Scientific Research Applications

Structural Characterization and Supramolecular Aggregation

One study focused on the structural characterization of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, including N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide. These compounds were synthesized and analyzed for their molecular conformations and modes of supramolecular aggregation. The research found that the compounds exhibit similar molecular conformations with different supramolecular aggregations, highlighting the influence of substituents on the benzamide ring on their structural properties (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Potential Pharmaceutical Applications

Another study investigated the synthesis and pharmacological evaluation of 4-thiazolidinone derivatives as benzodiazepine receptor agonists. Although the specific compound N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide was not directly mentioned, related structural analogs were designed and evaluated for their anticonvulsant activities. This indicates a potential area of application for similar compounds in the development of new therapeutic agents (Faizi et al., 2017).

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-21-14-8-4-2-7-12(14)16(20)19-17-13(10-18)11-6-3-5-9-15(11)22-17/h2,4,7-8H,3,5-6,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEWISPZFGVKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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